

Lepadin E: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a member of the lepadin family of marine alkaloids, a class of natural products characterized by a cis-fused decahydroquinoline skeleton.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antiplasmodial, and antitrypanosomal effects.[2][3] **Lepadin E**, isolated from marine tunicates of the genus Didemnum, has recently been identified as a novel inducer of ferroptosis, a form of programmed cell death, making it a promising lead compound for the development of new anticancer therapies.[2][4] This guide provides a detailed overview of the chemical structure, spectroscopic data, experimental protocols, and mechanism of action of **Lepadin E**.

Chemical Structure

Lepadin E is a complex alkaloid featuring a 2,3,5-trisubstituted cis-decahydroquinoline core. The structure is further elaborated with a C-2 methyl group, a C-3 acyloxy group, and a C-5 functionalized eight-carbon side chain.[5]

- IUPAC Name: [(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate[4]
- Molecular Formula: C₂₆H₄₇NO₃[4]



• Core Structure: A cis-fused decahydroquinoline ring system.

Quantitative and Spectroscopic Data

The structural elucidation of **Lepadin E** and related compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete set of published ¹H NMR data for **Lepadin E** is not readily available, the following table summarizes its key quantitative properties and available ¹³C NMR data.



Property	Data	Reference
Molecular Formula	C26H47NO3	[4]
Molecular Weight	421.7 g/mol	[4]
¹³ C NMR Spectrum	A spectrum is available, indicating the presence of 26 distinct carbon environments.	[4]
High-Resolution MS	Used to confirm the molecular formula in related lepadins (e.g., Lepadin L: m/z 370.2585 [M+H]+).	[6]

Experimental Protocols

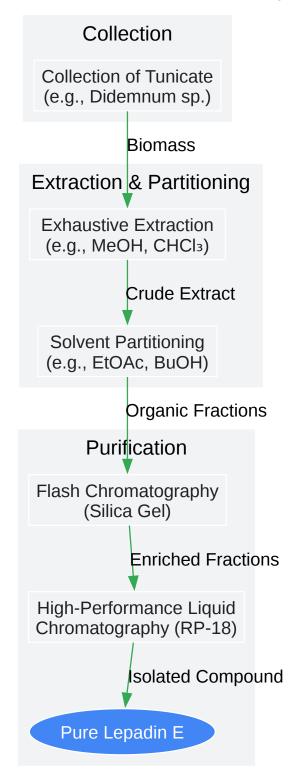
Lepadin E can be obtained through either isolation from its natural source or via multi-step total synthesis.

Isolation from Natural Sources

Lepadins are typically isolated from marine ascidians (tunicates).[1] The general workflow involves collection, extraction, and chromatographic purification.



General Workflow for Isolation of Lepadins



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Caption: A generalized workflow for the isolation of **Lepadin E** from marine tunicates.



Total Synthesis

The total synthesis of **Lepadin E** has been achieved and is a significant challenge due to the multiple stereocenters in the decahydroquinoline core.[7] Synthetic strategies often feature key steps to construct the cis-fused ring system with high stereoselectivity. While specific, detailed protocols are proprietary to the research groups, a representative approach involves the construction of the bicyclic enone core, followed by diastereoselective hydrogenation and subsequent elaboration of the side chains.

Biological Activity and Mechanism of Action

Lepadin E has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This activity is of high interest for cancer chemotherapy.

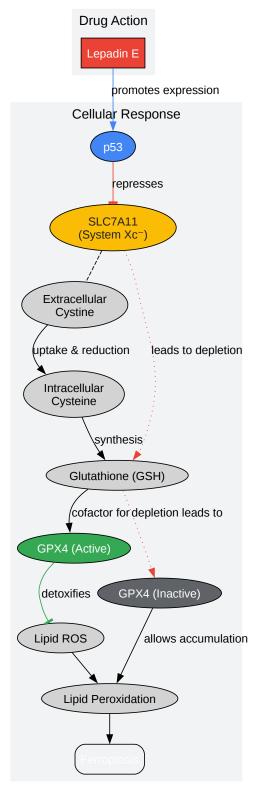
Signaling Pathway: Induction of Ferroptosis

In vitro studies have shown that **Lepadin E** exerts its cytotoxic effects by activating the classical p53-SLC7A11-GPX4 ferroptosis pathway. The proposed mechanism is as follows:

- p53 Upregulation: **Lepadin E** treatment leads to an increase in the expression of the tumor suppressor protein p53.
- SLC7A11 Downregulation: Activated p53 suppresses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the system Xc⁻ cystine/glutamate antiporter.
- GSH Depletion: The inhibition of system Xc⁻ leads to reduced cystine uptake, which is a rate-limiting substrate for the synthesis of glutathione (GSH).
- GPX4 Inactivation: The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that uses GSH to detoxify lipid peroxides.
- Lipid Peroxidation: With GPX4 inactivated, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation and membrane damage.
- Ferroptotic Cell Death: The overwhelming oxidative damage culminates in ferroptotic cell death.



Lepadin E-Induced Ferroptosis Signaling Pathway



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Caption: The signaling pathway of **Lepadin E**-induced ferroptosis via the p53-SLC7A11-GPX4 axis.

Conclusion

Lepadin E is a structurally complex marine alkaloid with significant potential as a therapeutic agent. Its ability to induce ferroptosis through the p53-SLC7A11-GPX4 pathway provides a clear mechanism of action that can be exploited for the development of novel anticancer drugs. Further research into its synthesis, structure-activity relationships, and in vivo efficacy will be crucial for translating this promising natural product into a clinical candidate.

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